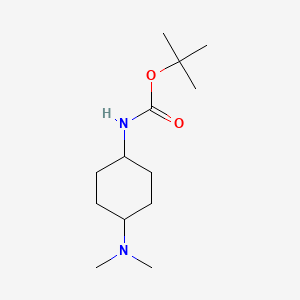

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(dimethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQGMLJAGYMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138129 | |

| Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-84-0 | |

| Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1r,4r)-4-(dimethylamino)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: Structure, Synthesis, and Applications

Introduction: A Bifunctional Scaffold for Modern Chemistry

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate is a strategically designed bifunctional molecule that has garnered significant interest among researchers in medicinal chemistry and drug development. Its structure is deceptively simple, yet it provides a powerful platform for constructing complex molecular architectures. At its core, the molecule features a cyclohexane ring system substituted with two distinct nitrogen functionalities: a primary amine protected by a tert-butoxycarbonyl (Boc) group and a tertiary dimethylamino group. This arrangement makes it an invaluable building block, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in the development of novel pharmaceutical agents.[1][2] This guide will provide an in-depth analysis of its chemical structure, conformational preferences, synthesis, and critical applications.

Elucidation of the Chemical Structure

The utility of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.

Core Components and Functionality

A systematic breakdown of the IUPAC name reveals the molecule's architecture:

-

tert-Butyl...carbamate: This signifies the presence of a carbamate functional group where the amine is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions while being readily removable under mild acidic conditions.[3]

-

cyclohexyl: The central scaffold is a six-membered saturated aliphatic ring. The conformational rigidity of the cyclohexane chair form dictates the spatial relationship between the substituents.

-

4-(dimethylamino): Positioned at the 4-carbon relative to the carbamate, this tertiary amine group (-N(CH₃)₂) serves as a basic and nucleophilic center, providing a secondary point for chemical modification.

Critical Role of Stereochemistry and Conformation

The cyclohexane ring can exist in two stereoisomeric forms based on the relative orientation of the two substituents: cis and trans.

-

Trans-isomer ((1r,4r)-configuration): In the most stable chair conformation, both the Boc-protected amine and the dimethylamino group can occupy equatorial positions. This arrangement minimizes steric strain (1,3-diaxial interactions), making the trans-isomer the thermodynamically preferred configuration.

-

Cis-isomer ((1s,4s)-configuration): In the cis isomer, one substituent must occupy an axial position while the other is equatorial. This results in greater steric hindrance and a higher energy state compared to the di-equatorial trans isomer.

This stereochemical distinction is paramount, as the spatial distance and vector between the two nitrogen atoms are fixed, directly influencing how the molecule can be incorporated into larger, biologically active constructs.

Caption: Chair conformations of trans and cis isomers.

The Chemistry of the tert-Butoxycarbonyl (Boc) Protecting Group

The selection of the Boc group is a deliberate and strategic choice. Its primary function is to deactivate the nucleophilicity of the primary amine, allowing for selective reactions at other sites, such as the tertiary dimethylamino group.

Mechanism of Protection: The Boc group is typically installed by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride.[3][4] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This anion is unstable and decomposes into carbon dioxide and tert-butoxide, which then deprotonates the newly formed ammonium salt to yield the final product and tert-butanol.[5] This decomposition provides a strong thermodynamic driving force for the reaction.[3]

Mechanism of Deprotection: The Boc group's key advantage is its facile removal under acidic conditions, which proceeds via a mechanism that avoids harsh reagents.[6] Protonation of the carbamate carbonyl is followed by the loss of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger to prevent unwanted side reactions. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.[6]

Physicochemical and Analytical Properties

Accurate characterization is essential for confirming the identity and purity of this compound in a research setting.

Physicochemical Data

The key physical properties of the compound are summarized below. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [7][8] |

| Molecular Weight | 242.36 g/mol | [7] |

| CAS Number | 1824026-73-4 (mixture), 1286275-84-0 (trans) | [7][9] |

| Predicted Boiling Point | 336.6 ± 31.0 °C | [7] |

| Predicted Density | 0.99 ± 0.1 g/cm³ | [7] |

| Appearance | Typically an off-white solid or oil | [10] |

| Solubility | Soluble in polar organic solvents like methanol and dichloromethane | [11][12] |

Anticipated Spectroscopic Profile

While specific spectra depend on the exact isomer and solvent, a characteristic profile can be predicted for structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | A sharp, intense singlet at ~1.45 ppm (9H) for the tert-butyl protons. A singlet at ~2.2-2.3 ppm (6H) for the dimethylamino protons. A broad multiplet region from ~1.0-3.5 ppm for the 10 protons of the cyclohexane ring and the N-H proton. The chemical shifts and coupling patterns within this region are highly dependent on the cis/trans stereochemistry. |

| ¹³C NMR | A signal for the carbamate carbonyl carbon around 155 ppm. Signals for the quaternary and methyl carbons of the Boc group at ~79 ppm and ~28 ppm, respectively. Signals for the N-methyl carbons around 40 ppm. A series of signals for the cyclohexane ring carbons, typically between 25-55 ppm. |

| Mass Spec (ESI+) | The protonated molecular ion [M+H]⁺ would be expected at m/z 243.2. A prominent fragment ion corresponding to the loss of the Boc group (or isobutylene) is also anticipated. |

| IR Spectroscopy | A characteristic N-H stretching band around 3300-3400 cm⁻¹. A strong C=O stretching band for the carbamate at ~1680-1700 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

Synthesis and Purification

The synthesis of this compound is a straightforward procedure, relying on well-established protection chemistry.

Retrosynthetic Approach

The most logical synthetic route involves the direct Boc-protection of the commercially available precursor, 4-(dimethylamino)cyclohexylamine. This single-step transformation is efficient and high-yielding.

Caption: Retrosynthetic analysis of the target molecule.

General Synthesis Protocol

This protocol outlines the selective N-Boc protection of 4-(dimethylamino)cyclohexylamine.[11]

-

Dissolution: Dissolve 4-(dimethylamino)cyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to moderate the exothermic reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to the solution, either as a solid or dissolved in a small amount of the reaction solvent. A base such as triethylamine (TEA, 1.1 eq) can be added to neutralize the in-situ generated acid, though the reaction can often proceed without it.[4][5]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess tertiary amine, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Workflow

The crude product is typically purified by flash column chromatography on silica gel.

-

Adsorption: Adsorb the crude oil or solid onto a small amount of silica gel.

-

Elution: Elute the product from the column using a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the eluent system should be optimized based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Applications in Research and Drug Development

The unique bifunctional nature of this molecule makes it a highly sought-after intermediate.

Caption: The versatile roles of the core scaffold in drug discovery.

Role as a Bifunctional Building Block

The molecule's two nitrogen centers possess orthogonal reactivity. The tertiary amine is basic and can be used in reactions like quaternization or as a handle for salt formation without affecting the protected amine. Conversely, after deprotection, the resulting primary amine is a potent nucleophile ready for acylation, alkylation, or reductive amination, while the tertiary amine remains intact.[13] This differential reactivity is the cornerstone of its utility.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. This compound is an ideal linker precursor.[1] The tertiary amine can be functionalized to connect to one ligand, while the Boc-protected amine can be deprotected at a later stage to connect to the second ligand, providing a controlled, stepwise assembly of the final PROTAC molecule.

Intermediate in Pharmaceutical Synthesis

The cyclohexane scaffold is a common motif in many approved drugs due to its favorable metabolic stability and ability to project substituents into well-defined vectors in 3D space. This compound serves as an intermediate for introducing a dimethylamino-cyclohexyl moiety into larger active pharmaceutical ingredients (APIs), such as anticoagulants and kinase inhibitors.[2][13]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust if it is in solid form. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[10]

-

Toxicity: While not acutely toxic, carbamates and amines can be irritants. The toxicological properties have not been fully investigated, and it should be handled with care.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. By combining a robust cyclohexane scaffold with orthogonally reactive nitrogen groups—one masked by the versatile Boc protecting group—it provides chemists with a reliable and adaptable tool. Its defined stereochemistry, predictable reactivity, and direct applicability in cutting-edge fields like PROTAC development ensure its continued importance in the landscape of modern drug discovery and organic synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 1824026-73-4 [m.chemicalbook.com]

- 8. PubChemLite - Tert-butyl trans-n-[4-(dimethylamino)cyclohexyl]carbamate (C13H26N2O2) [pubchemlite.lcsb.uni.lu]

- 9. tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate | CAS:1286275-84-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis and Application of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: A Technical Guide

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic use of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among these, tert-Butyl 4-(dimethylamino)cyclohexylcarbamate has emerged as a critical intermediate, valued for its unique structural features that offer a combination of a protected amine and a tertiary amine on a cyclohexane scaffold. This guide provides an in-depth technical overview of this compound, addressing its stereoisomeric forms, synthesis, analytical characterization, applications, and safety considerations. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of a primary or secondary amine, while allowing for its clean, acid-labile deprotection, a cornerstone of modern organic synthesis.[1] The dimethylamino group, on the other hand, can serve as a key pharmacophoric element or a handle for further chemical modification.

The cyclohexane ring provides a non-planar, three-dimensional structure that can be advantageous in drug design for optimizing binding interactions with biological targets. It is essential to recognize that the stereochemistry of the substituents on the cyclohexane ring plays a pivotal role in the biological activity of the final molecule. Consequently, different stereoisomers of this compound exist, each with a unique Chemical Abstracts Service (CAS) number. This guide will focus on the most commonly cited isomers, the trans-(1r,4r) and cis-(1s,4s) forms, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereoisomeric Forms

The physicochemical properties of this compound can vary depending on its stereochemistry. The cis and trans isomers exhibit different spatial arrangements of the carbamate and dimethylamino groups, which can influence their polarity, solubility, and interaction with other molecules.

| Property | trans-(1r,4r)-isomer | cis-(1s,4s)-isomer |

| CAS Number | 1286275-84-0[2] | 247570-24-7 |

| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol | 242.36 g/mol |

| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |

| Solubility | Soluble in methanol and ethyl acetate; slightly soluble in water.[3] | Information not readily available, but expected to have similar solubility to the trans-isomer. |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves two key transformations: the introduction of the Boc protecting group onto an amino group and the formation of the dimethylamino group. The order of these steps can be varied depending on the starting material and overall synthetic strategy.

A common approach involves the reductive amination of a Boc-protected aminocyclohexanone, followed by Boc protection of the resulting amine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for the protection of amines due to its high efficiency and the clean byproducts of the reaction (tert-butanol and carbon dioxide).

Representative Synthetic Protocol: Synthesis of trans-tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Reductive Amination of tert-Butyl (4-oxocyclohexyl)carbamate

-

To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in methanol, add dimethylamine (2.5 equivalents, as a solution in THF or water) and acetic acid (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol to elute the desired compound.

Caption: Key applications of this compound in drug discovery.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemistry of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for separating its stereoisomers.

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile is typically employed. [4] * Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the carbamate group has a weak chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the stereochemistry.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet around 1.4 ppm), the dimethylamino group (a singlet around 2.2-2.3 ppm), and the cyclohexane ring protons (a series of multiplets). The chemical shifts and coupling constants of the cyclohexane protons can help determine the cis or trans configuration. For example, the proton attached to the carbon bearing the carbamate group will typically show a larger axial-axial coupling constant in the trans isomer. [5]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the dimethylamino group, and the cyclohexane ring. The chemical shifts of the cyclohexane carbons can also provide information about the stereochemistry.

| Expected NMR Data (Illustrative) | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| tert-Butyl (t-Bu) | ~1.45 (s, 9H) | ~79.5 (C), ~28.5 (3 x CH₃) |

| Dimethylamino (NMe₂) | ~2.25 (s, 6H) | ~40.5 (2 x CH₃) |

| Cyclohexane (CH-N(Boc)) | Multiplet | Resonances in the range of 25-55 ppm |

| Cyclohexane (CH-NMe₂) | Multiplet | Resonances in the range of 25-65 ppm |

| Cyclohexane (other CH₂) | Multiplets | Resonances in the range of 25-35 ppm |

Disclaimer: The NMR data presented is illustrative and based on similar structures. Actual chemical shifts may vary.

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

-

General Hazards: Similar compounds can cause skin and serious eye irritation. May cause respiratory irritation. [6]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear nitrile or neoprene gloves and a lab coat. [7] * Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * If on skin: Wash with plenty of soap and water. [6] * If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on structurally related compounds and should be used as a guide. Always consult the specific Safety Data Sheet provided by the supplier and conduct a thorough risk assessment before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its unique combination of a protected amine, a tertiary amine, and a three-dimensional cyclohexane scaffold provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its stereochemistry, synthesis, and analytical characterization is essential for its effective utilization in research and development. As with all chemicals, proper safety precautions must be observed to ensure safe handling and use in the laboratory.

References

-

Ark Pharma Scientific Limited. tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate.

-

Chem-Impex. trans-4-(Boc-amino)-cyclohexane-methanamine hydrochloride.

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.

-

Sigma-Aldrich. Safety Data Sheet for 4-tert.-butylcyclohexanol.

-

Fisher Scientific. Safety Data Sheet for tert-Butyl carbamate.

- Supporting Information for a relevant chemical synthesis publication.

-

Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Chemical Label for tert-butyl N-[(1r,4r)-4-(dimethylamino)cyclohexyl]carbamate.

-

AK Scientific, Inc. Safety Data Sheet for Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate.

-

Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Fisher Scientific. cis-4-(Boc-amino)cyclohexylamine, 97%.

-

Google Patents. Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

Development of LC-QTOF method for analysis of extracts from urinary catheters.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate | CAS:1286275-84-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. rsc.org [rsc.org]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

An In-depth Technical Guide to tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected amine and a tertiary dimethylamino group on a semi-rigid cyclohexyl scaffold, makes it a valuable synthetic building block. This document details its physicochemical and spectral properties, explores its chemical reactivity and applications—particularly as a linker in Proteolysis Targeting Chimeras (PROTACs)—and outlines essential safety and handling protocols. The insights provided herein are intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile compound in their synthetic endeavors.

Introduction: A Bifunctional Building Block for Modern Drug Discovery

In the intricate field of multi-step organic synthesis, particularly within drug discovery, the use of bifunctional building blocks is a cornerstone of efficient molecular construction. This compound emerges as a compound of strategic importance. Its structure is characterized by two key functional moieties situated on a cyclohexane ring:

-

A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. Its stability to a broad range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, offers exceptional control in sequential synthetic transformations.[1][2]

-

A tertiary dimethylamino group: This functional group imparts basicity and serves as a nucleophilic center or a hydrogen bond acceptor, playing a crucial role in modulating the physicochemical properties, such as solubility and target engagement, of the final molecule.

-

A Cyclohexyl Scaffold: The cyclohexane core provides a defined and semi-rigid spatial arrangement between the two functional groups. Unlike flexible alkyl chains, cycloalkane-based linkers can enhance metabolic stability and introduce favorable conformational constraints, which is particularly advantageous in the design of complex molecules like PROTACs.[3][4]

The combination of these features in a single molecule makes this compound a highly sought-after intermediate for constructing complex molecular architectures, most notably as a linker element in the rapidly advancing field of targeted protein degradation.

Physicochemical & Spectral Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized below. It is important to note that while multiple isomers exist, this guide focuses on the general structure, with specific data points attributed to the most commonly referenced isomers where available.

Physical and Chemical Data

The quantitative data for this compound, largely based on predictions and information from chemical suppliers, are presented in Table 1. The predicted pKa is a critical parameter, indicating that the dimethylamino group will be protonated at physiological pH, which can significantly influence solubility and cell permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [5] |

| Molecular Weight | 242.36 g/mol | [6] |

| Monoisotopic Mass | 242.19943 Da | [5] |

| CAS Number | 1824026-73-4 (general); 1286275-84-0 ((1r,4r)-isomer) | [7][8] |

| Appearance | Typically an off-white to white solid. | Inferred from related compounds |

| Boiling Point | 336.6 ± 31.0 °C (Predicted) | [6] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 12.44 ± 0.40 (Predicted) | [6] |

| XlogP | 2.3 (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). | [9] |

Spectral Characterization Profile

For a researcher, verifying the structure and purity of a synthetic intermediate is paramount. The following is an expert analysis of the expected spectral data for this compound based on its constituent functional groups.

-

¹H NMR:

-

δ ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[10]

-

δ ~1.0-2.0 ppm (m, 8H): A series of complex, overlapping multiplets arising from the eight methylene protons on the cyclohexane ring.

-

δ ~2.2-2.3 ppm (s, 6H): A singlet from the six equivalent protons of the two methyl groups on the dimethylamino moiety.

-

δ ~3.4 ppm (br s, 1H): A broad signal corresponding to the proton on the nitrogen-bearing carbon of the cyclohexane ring (CH-N(Boc)).

-

δ ~4.5 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate, which may exchange with D₂O.[10]

-

-

¹³C NMR:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would be the method of choice. Predicted adducts are crucial for identification.

-

[M+H]⁺: m/z 243.20671

-

[M+Na]⁺: m/z 265.18865

-

These values provide high-confidence confirmation of the compound's identity during reaction monitoring or final product analysis.[5]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective chemical transformations at one site while the other remains unaffected, a critical requirement for complex molecule synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl trans-n-[4-(dimethylamino)cyclohexyl]carbamate (C13H26N2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 1824026-73-4 [m.chemicalbook.com]

- 7. tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate | CAS:1286275-84-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. tert-Butyl (4-(dimethylamino)cyclohexyl)carbamate,1824026-73-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 9. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate, a key chemical intermediate in contemporary pharmaceutical development. The document elucidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its strategic applications in medicinal chemistry. Emphasis is placed on the rationale behind its molecular design and the practical considerations for its use in the synthesis of complex molecular architectures. This guide is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and process development, offering actionable insights grounded in established scientific principles.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficient and modular construction of complex molecular entities is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are invaluable assets in this endeavor. This compound emerges as a significant player in this context. Its structure thoughtfully combines a nucleophilic tertiary amine and a protected primary amine on a conformationally defined cyclohexyl scaffold. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and selective modifications, thereby streamlining synthetic pathways to novel therapeutic agents. This guide will delve into the technical specifics of this versatile molecule, providing a foundational understanding for its effective application.

Physicochemical and Structural Properties

The precise identification and characterization of a chemical entity are fundamental to its application in research and development. This section details the key identifiers and properties of tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate.

Molecular Identity

The unequivocal identity of the compound is established by its molecular formula, weight, and CAS number. The trans stereoisomer is the most commonly referenced form in the literature and commercial sources.

| Property | Value | Source |

| Chemical Name | tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate | N/A |

| Synonyms | trans-N-Boc-4-(dimethylamino)cyclohexanamine | [1] |

| CAS Number | 1286275-84-0 | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [2] |

| Molecular Weight | 242.36 g/mol | [2] |

Predicted Physicochemical Data

While extensive experimental data is not publicly available, computational predictions provide valuable insights into the molecule's physical behavior.

| Property | Predicted Value | Source |

| XlogP | 2.3 | [2] |

| Monoisotopic Mass | 242.19943 Da | [2] |

dot

Caption: 2D structure of tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate.

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate is a critical aspect of its utility. While multiple synthetic routes can be envisioned, a common and efficient approach involves the reductive amination of N-Boc-4-aminocyclohexanone.

General Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from commercially available materials.

dot

Caption: General synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate from N-Boc-4-aminocyclohexanone.

Materials:

-

N-Boc-4-aminocyclohexanone

-

Methyl iodide (CH₃I)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of N-Boc-4-aminocyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add methyl iodide (2.2 eq).

-

Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the risk of over-reduction of the ketone.

-

Solvent: 1,2-Dichloroethane is an effective solvent for this transformation, offering good solubility for the reactants and being relatively inert under the reaction conditions.

-

Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and facilitates the separation of the product into the organic phase.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of the dimethylamino and Boc-protected amino groups on the cyclohexyl scaffold makes tert-butyl (trans)-4-(dimethylamino)cyclohexylcarbamate a valuable intermediate in the synthesis of various pharmaceutical agents.

Role as a Versatile Chemical Intermediate

The primary application of this molecule is as a building block. The Boc-protected amine provides a latent site for further functionalization after deprotection, while the tertiary amine can act as a basic center, influencing the pharmacokinetic properties of the final compound, or as a handle for salt formation.

References

A Technical Guide to the Characterization of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate Solubility in Organic Solvents

An in-depth technical guide or whitepaper on the core.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage screening to final dosage form manufacturing. Low solubility can lead to unpredictable results in biological assays, poor bioavailability, and significant formulation challenges.[1][2] This guide provides a comprehensive framework for the systematic characterization of the solubility of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate, a compound featuring structural motifs common in modern medicinal chemistry. We present a detailed analysis of the molecule's structural attributes to inform a predictive assessment of its solubility. Subsequently, this paper outlines two robust, field-proven experimental protocols: a high-throughput kinetic solubility screen ideal for rapid, early-stage assessment, and the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[2][3][4][5] Each protocol is accompanied by a detailed workflow, an explanation of the underlying scientific principles, and a discussion of data interpretation, providing researchers, scientists, and drug development professionals with a self-validating system for generating reliable and reproducible solubility data.

Introduction to the Analyte and the Importance of Solubility

This compound (MW: 242.36 g/mol ) is a bifunctional organic molecule.[6] Its structure comprises a non-polar cycloaliphatic core, a tertiary amine which imparts basicity, and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc protecting group is a common feature in multi-step organic syntheses, particularly in peptide chemistry and the development of complex APIs, designed to mask the reactivity of an amine until a later synthetic step.[7] The dimethylamino group, a tertiary amine, is a common feature in APIs for improving aqueous solubility and modulating pharmacological activity.

The solubility of a potential drug candidate is a paramount parameter that dictates its path forward.[8] In early discovery phases, poor solubility can confound the results of in vitro high-throughput screening assays, making it difficult to ascertain a compound's true potency.[1][2] As a candidate progresses, solubility directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, with low solubility often correlating with poor oral bioavailability.[2] Furthermore, a thorough understanding of a compound's solubility in various organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

-

Preclinical Formulation: Developing suitable vehicle formulations for in vivo toxicology and efficacy studies.

-

Analytical Method Development: Preparing stock solutions and standards for quantification.

This guide provides the necessary theoretical grounding and practical methodologies to systematically determine the solubility of this compound across a chemically diverse panel of organic solvents.

Physicochemical Profile and Predictive Solubility Analysis

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility behavior.[5][9] This principle states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of this compound reveals distinct regions of varying polarity:

-

Polar/Ionizable Moieties: The dimethylamino group is a basic center capable of accepting a proton. The carbamate group contains polar C=O and C-N bonds and can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The cyclohexane ring and the bulky tert-butyl group are significant nonpolar, lipophilic regions.

This amphiphilic nature suggests a nuanced solubility profile. We can predict that the compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and polar protic solvents (e.g., ethanol, methanol) that can interact with its polar functionalities. Conversely, its solubility is expected to be limited in highly nonpolar solvents like hexane or toluene.

| Property | Value | Source |

| Molecular Formula | C13H26N2O2 | [6] |

| Molecular Weight | 242.36 g/mol | [6] |

| Predicted Boiling Point | 336.6 ± 31.0 °C | [6] |

| Predicted Density | 0.99 ± 0.1 g/cm3 | [6] |

| Predicted pKa | 12.44 ± 0.40 | [6] |

Experimental Methodologies for Solubility Determination

A tiered approach to solubility assessment is recommended. An initial rapid screen provides kinetic solubility data, useful for flagging potential issues early, followed by a more rigorous determination of thermodynamic solubility for lead candidates.[2][8]

Protocol 1: High-Throughput Kinetic Solubility Screening by Laser Nephelometry

Causality and Application: This method is tailored for the early discovery phase when compound availability is limited and rapid assessment is paramount.[10][11] It measures kinetic solubility, which reflects the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock solution, remains in a supersaturated or suspended state in an aqueous or organic medium.[1][2] The method relies on laser nephelometry to detect light scattering from insoluble particles.[10][11]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% dimethyl sulfoxide (DMSO).[1][2]

-

Solvent Plate Preparation: In a 96-well microtiter plate, dispense the selected organic solvents into appropriate wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent) to achieve a target final concentration and a low final DMSO percentage (e.g., 1%).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[2]

-

Analysis: Measure the turbidity of each well using a laser nephelometer. The instrument detects scattered light, with higher signals indicating greater precipitation and lower solubility.

-

Data Interpretation: The solubility is often reported as the highest concentration at which no significant precipitation is observed compared to a solvent-only blank.

Workflow Diagram: Kinetic Solubility by Nephelometry

Protocol 2: Thermodynamic Equilibrium Solubility by Shake-Flask Method

Causality and Application: This is the definitive "gold standard" method for determining the true thermodynamic equilibrium solubility.[3][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This value is critical for formulation development, process chemistry, and regulatory submissions. The extended incubation time allows the system to reach its lowest energy state, dissolving any metastable solid forms and reflecting the solubility of the most stable crystalline form.[2][13]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Separate the saturated supernatant from the solid. This is a critical step and is typically achieved by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the analyte.[5]

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate.

-

Generate a calibration curve using standard solutions of the compound of known concentrations.[5]

-

Analyze the diluted filtrate and standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration of the dissolved compound.[5]

-

-

Data Reporting: Report the solubility in mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Workflow Diagram: Shake-Flask Equilibrium Solubility

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table for Reporting Solubility Data:

| Solvent | Solvent Type | Polarity Index | Kinetic Solubility (µg/mL) | Equilibrium Solubility (mg/mL) | Observations |

| Hexane | Nonpolar | 0.1 | |||

| Toluene | Nonpolar | 2.4 | |||

| Dichloromethane | Polar Aprotic | 3.1 | |||

| Ethyl Acetate | Polar Aprotic | 4.4 | |||

| Acetone | Polar Aprotic | 5.1 | |||

| Acetonitrile | Polar Aprotic | 5.8 | |||

| Ethanol | Polar Protic | 4.3 | |||

| Methanol | Polar Protic | 5.1 | |||

| DMSO | Polar Aprotic | 7.2 |

Interpretation:

-

High Solubility (>10 mg/mL): Solvents in this category are excellent candidates for reaction media, stock solution preparation, and potentially for formulations.

-

Moderate Solubility (1-10 mg/mL): These solvents may be useful but could require larger volumes or heating to achieve desired concentrations.

-

Low Solubility (<1 mg/mL): These are generally poor solvents for this compound and would be considered anti-solvents, which can be useful for inducing crystallization during purification.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.[14][15]

-

Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[15] Avoid dust formation when handling the solid.[16]

-

Incompatible Materials: Keep away from strong oxidizing agents.[14][16]

Conclusion

Determining the solubility of this compound is not a single measurement but a systematic process of characterization. By employing a tiered approach—starting with rapid, high-throughput kinetic screening and progressing to the definitive shake-flask method for thermodynamic solubility—researchers can build a comprehensive solubility profile. This data is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately mitigating risks and accelerating the journey from a promising molecule to a viable therapeutic agent.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

pION Inc. (n.d.). A New Technique for High-Throughput Solubility Assay. ResearchGate. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate. [Link]

-

Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

GlaxoWellcome Research and Development. (1999). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ResearchGate. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 96(8), 2195-2201. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

California State University, Los Angeles, Department of Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem Compound Database. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of British Columbia. (2023). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (1R,4R)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate. PubChem Compound Database. [Link]

-

Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 84, 194. [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl {[trans-4-({[(2-{4-[2-(dimethylamino)ethyl]piperidin-1-yl}quinolin-4-yl)carbonyl]amino}methyl)cyclohexyl]methyl}carbamate. PubChem Compound Database. [Link]

-

Lissau, B., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 174. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. youtube.com [youtube.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 1824026-73-4 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Cis and Trans Isomers of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Within the realm of drug development, the cyclohexane ring serves as a common scaffold, and the spatial arrangement of its substituents can profoundly influence biological activity. This technical guide provides a comprehensive examination of the cis and trans isomers of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate, a key intermediate and structural motif in medicinal chemistry. We will delve into the fundamental principles of cyclohexane conformation, elucidate the distinct properties of the cis and trans diastereomers, and provide detailed methodologies for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stereochemical nuances that govern the function of this important molecular entity.

Introduction: The Significance of Stereoisomerism in Drug Design

Geometric isomerism in cyclic systems, such as the 1,4-disubstituted cyclohexane ring of this compound, gives rise to distinct cis and trans diastereomers.[1] These isomers, while possessing the same molecular formula and connectivity, differ in the three-dimensional arrangement of their substituents. This seemingly subtle variation has profound implications for a molecule's interaction with chiral biological targets like enzymes and receptors. The differential pharmacological effects of cis and trans isomers are well-documented, underscoring the necessity for stereospecific synthesis and characterization in drug development.[2] For instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.

The subject of this guide, this compound, and its derivatives are of interest in medicinal chemistry, with some analogs being explored as linkers in Proteolysis Targeting Chimeras (PROTACs).[3][4] The precise geometry of the cyclohexane core is crucial for orienting the connected moieties for effective biological activity.

Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[5] In a 1,4-disubstituted cyclohexane, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans).[6] The stability of these isomers is dictated by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions.[7]

The Trans Isomer

The trans isomer can exist in two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformation is significantly more stable as it places the bulky substituents in the less sterically hindered equatorial positions, avoiding 1,3-diaxial interactions.[8] For this compound, the tert-butoxycarbonylamino and dimethylamino groups are both sterically demanding. Therefore, the trans isomer will overwhelmingly exist in the diequatorial conformation.

The Cis Isomer

The cis isomer exists as a mixture of two rapidly interconverting chair conformations, both of which have one axial and one equatorial substituent (a,e and e,a).[9] The relative populations of these two conformers will depend on the relative steric bulk of the two substituents. The conformer where the larger group occupies the equatorial position will be more stable and thus more populated.[10]

Visualizing Conformational Equilibria

The following diagram illustrates the chair conformations of the cis and trans isomers of a 1,4-disubstituted cyclohexane.

Caption: Conformational equilibrium of trans and cis 1,4-disubstituted cyclohexanes.

Synthesis and Separation Strategies

The preparation of stereochemically pure cis and trans isomers of this compound typically involves stereoselective synthesis or the separation of a diastereomeric mixture.

Stereoselective Synthesis

Stereoselective reduction of a corresponding 4-substituted cyclohexanone precursor is a common strategy. The choice of reducing agent can influence the stereochemical outcome. For example, bulky reducing agents tend to attack from the less hindered equatorial face, leading to the formation of the axial alcohol, which can then be further functionalized. Conversely, smaller reducing agents can approach from the axial face, yielding the equatorial alcohol.

A general synthetic scheme might involve the reductive amination of 4-(tert-butoxycarbonylamino)cyclohexanone with dimethylamine. The stereochemistry of the product will depend on the reaction conditions and the stereochemistry of the starting cyclohexanone derivative.

Separation of Diastereomers

When a synthesis yields a mixture of cis and trans isomers, their separation is necessary. Due to their different physical properties, such as polarity and boiling point, several chromatographic techniques can be employed.

3.2.1. Experimental Protocol: Column Chromatography Separation

This protocol outlines a general procedure for the separation of cis and trans isomers of this compound using silica gel column chromatography.

Materials:

-

Crude mixture of cis and trans isomers

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Triethylamine

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) is often added to the mobile phase to prevent tailing of the amine on the acidic silica gel.

-

Fraction Collection: Collect fractions in test tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure isomers (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the isolated cis and trans products.

The trans isomer, being generally less polar due to the diequatorial conformation which can minimize the exposure of the polar functional groups, is often expected to elute first. However, the elution order should be confirmed experimentally.

Workflow for Isomer Separation and Verification

Caption: A typical workflow for the separation and characterization of cis and trans isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes.[11][12]

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4, are diagnostic.

-

Trans Isomer (predominantly diequatorial): The protons attached to the carbons bearing the substituents (H1 and H4) will be in axial positions. They will exhibit large axial-axial coupling constants (typically 8-13 Hz) with the adjacent axial protons.

-

Cis Isomer (axial-equatorial equilibrium): The observed spectrum will be a weighted average of the two chair conformers. The coupling constants for H1 and H4 will be an average of axial-axial, axial-equatorial, and equatorial-equatorial couplings, resulting in a more complex and often broader signal with smaller apparent coupling constants compared to the trans isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atoms in the trans isomer, existing in a more stable and defined conformation, may show sharper signals compared to the cis isomer which is in dynamic equilibrium. In some cases, at low temperatures, it may be possible to observe separate signals for the two chair conformers of the cis isomer.[13]

Representative Data

While specific experimental data for this compound is proprietary or found within specific patents, the following table summarizes the expected ¹H NMR characteristics based on the principles of conformational analysis for 1,4-disubstituted cyclohexanes.

| Isomer | Substituent Orientation | H1 and H4 Proton Orientation | Expected ¹H NMR Coupling Constants (J) |

| Trans | Diequatorial (e,e) | Diaxial (a,a) | Large (8-13 Hz) |

| Cis | Axial-Equatorial (a,e) | Equatorial-Axial (e,a) | Averaged, smaller values |

Implications for Drug Development and Future Directions

The ability to synthesize, separate, and characterize the cis and trans isomers of this compound is paramount for its application in drug discovery. The distinct three-dimensional structures of these isomers will lead to different binding affinities and activities at biological targets. Therefore, in any drug development program utilizing this scaffold, it is essential to:

-

Evaluate the pharmacological activity of each isomer independently.

-

Develop stereoselective synthetic routes to access the desired isomer in high purity.

-

Implement robust analytical methods to ensure the stereochemical integrity of the final API.

Future research in this area may focus on the development of more efficient and scalable stereoselective syntheses and the exploration of the differential biological activities of the cis and trans isomers in various therapeutic contexts. The principles outlined in this guide provide a solid foundation for such endeavors.

References

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Available from: [Link]

-

Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione - Scholarship at UWindsor. Available from: [Link]

-

stereochemistry of disubstituted cyclohexane. Available from: [Link]

-

4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. Available from: [Link]

-

Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable. Available from: [Link]

-

Stereochemistry of cyclohexane.pptx - Slideshare. Available from: [Link]

-

Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. Available from: [Link]

-

Conformational analysis of 1,4-disubstituted cyclohexanes. - Canadian Science Publishing. Available from: [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

-

Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes - YouTube. Available from: [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google Patents.

-

tert-butyl ((1r,4r)-4-(dimethylamino)cyclohexyl)carbamate - Ark Pharma Scientific Limited. Available from: [Link]

-

tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate, 95% Purity, C12H24N2O2, 100 mg. Available from: [Link]

-

Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Available from: [Link]

-

Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... - ResearchGate. Available from: [Link]

-

Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2) - PubChemLite. Available from: [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. Available from: [Link]

-

The impact of cis‐ and trans‐isomerism on biological activity. (a)... - ResearchGate. Available from: [Link]

-

cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem. Available from: [Link]

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. Available from: [Link]

-

Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - NIH. Available from: [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available from: [Link]

-

Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC - NIH. Available from: [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed. Available from: [Link]

-

Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed. Available from: [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids - Preprints.org. Available from: [Link]

-

Question: provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone - Chegg. Available from: [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: An In-depth Technical Guide

Introduction

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its bifunctional nature, possessing a protected amine (Boc-carbamate) and a tertiary amine, makes it a valuable building block in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the primary amine. The dimethylamino group provides a site for further chemical modification or can play a crucial role in the biological activity of the final compound.

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of this compound. We will delve into two principal strategies: the reductive amination of a Boc-protected aminocyclohexanone and the Boc protection of a pre-functionalized diamine. This guide will provide detailed, step-by-step experimental protocols, discuss the mechanistic rationale behind each step, and present characterization data to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below. Each strategy offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and scalability.

Caption: Synthesis of the key intermediate for reductive amination.

Experimental Protocol: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate [1]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Activation: Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) to the cooled solution and stir for 15 minutes.

-

Alcohol Addition: Add a solution of tert-butyl 4-hydroxycyclohexylcarbamate (1.0 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) to the flask and allow the reaction to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield tert-butyl 4-oxocyclohexylcarbamate as a white solid.

Reductive Amination to Yield the Final Product

With the key intermediate in hand, the final step is the reductive amination with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the ketone starting material.

Caption: Final step of Strategy 1: Reductive Amination.

Experimental Protocol: Synthesis of this compound [2][3]

-

Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add dimethylamine (as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine, 1.1-1.5 equivalents).

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Strategy 2: Boc Protection of N,N-Dimethyl-1,4-cyclohexanediamine

This alternative strategy involves the synthesis of the diamine core followed by the selective mono-protection of the primary amine with a Boc group. This approach can be advantageous if the diamine is readily available or can be synthesized efficiently.

Synthesis of the Key Intermediate: N,N-Dimethyl-1,4-cyclohexanediamine

N,N-dimethyl-1,4-cyclohexanediamine can be prepared from commercially available 1,4-cyclohexanediamine through reductive amination with formaldehyde.

Caption: Synthesis of the key diamine intermediate.

Selective Mono-Boc Protection

The key challenge in this step is to achieve selective mono-protection of one of the amino groups. A common strategy is to use one equivalent of a strong acid to protonate one of the amino groups, rendering it less nucleophilic. The remaining free amine can then react with di-tert-butyl dicarbonate. [4]

Caption: Final step of Strategy 2: Selective Boc Protection.

Experimental Protocol: Synthesis of this compound [4][5]

-

Salt Formation: Dissolve N,N-dimethyl-1,4-cyclohexanediamine (1.0 equivalent) in a suitable solvent such as methanol. Cool the solution to 0 °C and add one equivalent of a strong acid (e.g., HCl in methanol or trifluoroacetic acid) dropwise. Stir the mixture for 30 minutes to allow for the formation of the mono-ammonium salt.

-

Boc Protection: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) and a base such as triethylamine (1.0 equivalent). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-